9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride involves multiple steps, starting from daunorubicin. The process typically includes:
Deacetylation: Removal of acetyl groups from daunorubicin.
Anhydro Formation: Formation of an anhydro compound by removing water molecules.
Carboxylation: Introduction of carboxyl groups to the molecule.
Chemical Reactions Analysis
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Various substituents can be introduced to the molecule under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride has several scientific research applications:
Chemistry: Used as a reference material for impurity profiling in pharmaceutical research.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential antitumor properties and as a derivative of daunorubicin, which is used in cancer treatment.
Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.
Mechanism of Action
The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is similar to that of daunorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other derivatives of daunorubicin and doxorubicin, such as:
Daunorubicin: The parent compound, widely used in cancer treatment.
Doxorubicin: Another anthracycline antibiotic with a broad antitumor spectrum.
Epirubicin: A derivative of doxorubicin with similar antitumor properties.
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is unique due to its specific structural modifications, which may impart distinct chemical and biological properties .
Properties
Molecular Formula |
C26H26ClNO10 |
---|---|
Molecular Weight |
547.9 g/mol |
IUPAC Name |
(4S)-4-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-3,4-dihydrotetracene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H25NO10.ClH/c1-9-21(28)13(27)8-16(36-9)37-15-7-10(26(33)34)6-12-18(15)25(32)20-19(23(12)30)22(29)11-4-3-5-14(35-2)17(11)24(20)31;/h3-6,9,13,15-16,21,28,30,32H,7-8,27H2,1-2H3,(H,33,34);1H/t9-,13?,15-,16-,21+;/m0./s1 |
InChI Key |
UHLOBAUHIGEWGN-JEJZPMIRSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl |
Origin of Product |
United States |
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